N-Acetyl 4-chloro-3,5-difluoroaniline
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Overview
Description
N-Acetyl 4-chloro-3,5-difluoroaniline is a chemical compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.589 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium chloride, acetic anhydride, copper (II) bis (trifluoromethanesulfonate), and N-(benzenesulfonyl)-N-fluorobenzenesulfonamide in acetonitrile at 60℃ for 12 hours under an inert atmosphere . This reaction is regioselective .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and an acetyl group .Scientific Research Applications
N-acetylcysteine in Psychiatry
N-acetylcysteine (NAC) is gaining attention for its therapeutic potential in psychiatry. It is thought to exert benefits beyond being a precursor to the antioxidant glutathione, modulating pathways such as glutamatergic, neurotropic, and inflammatory pathways. This suggests a wide range of applications in psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, indicating the versatility of N-acetylated compounds in medical research (Dean, Giorlando, & Berk, 2011).
Chitin and Chitosan N-acetylation
The degree of N-acetylation (DA) of chitin and chitosan significantly impacts their properties and applications. Various methods for determining the DA have been developed, including spectroscopy and destructive methods, highlighting the importance of N-acetylation in the utility of biopolymers for agriculture and food applications (Kasaai, 2009).
Antimicrobial and Antioxidant Properties
Chlorogenic acid (CGA), an N-acetylated compound, exhibits a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. This illustrates the potential of N-acetylated compounds in enhancing food safety and human health (Naveed et al., 2018).
Environmental Applications
The microbial degradation of polyfluoroalkyl chemicals, which may involve N-acetylation processes, highlights the environmental relevance of N-acetylated compounds. This research area focuses on understanding the degradation pathways and environmental fate of persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Safety and Hazards
N-Acetyl 4-chloro-3,5-difluoroaniline should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be handled under an inert gas and protected from moisture . The container should be kept tightly closed . It should be kept cool and protected from sunlight . Personal protective equipment should be used as required .
Mechanism of Action
- Lysozyme is an enzyme found in various organisms, including bacteria and phages. Its role is to break down bacterial cell walls by cleaving the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
N-(4-chloro-3,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAIADZKNAOZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681511 |
Source
|
Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
457-30-7 |
Source
|
Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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